molecular formula C16H11F3O3 B12550095 1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 142920-42-1

1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No.: B12550095
CAS No.: 142920-42-1
M. Wt: 308.25 g/mol
InChI Key: HJYVMHLHEYXUQC-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is a synthetic organic compound characterized by the presence of both hydroxy and trifluoromethyl functional groups

Preparation Methods

The synthesis of 1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one typically involves the condensation of 2,4-dihydroxyacetophenone with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated through crystallization or chromatography .

Chemical Reactions Analysis

1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily .

Comparison with Similar Compounds

Similar compounds include:

    1-(2,4-Dihydroxyphenyl)ethanone: Lacks the trifluoromethyl group, making it less lipophilic.

    1-(4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl)ethanone: Contains a chlorophenoxy group, which can affect its reactivity and biological activity.

    1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: Contains a methoxy group, which can influence its electronic properties.

1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one is unique due to the combination of hydroxy and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

142920-42-1

Molecular Formula

C16H11F3O3

Molecular Weight

308.25 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

InChI

InChI=1S/C16H11F3O3/c17-16(18,19)11-4-1-10(2-5-11)3-8-14(21)13-7-6-12(20)9-15(13)22/h1-9,20,22H

InChI Key

HJYVMHLHEYXUQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)C(F)(F)F

Origin of Product

United States

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